molecular formula C9H13ClN2O4 B6309011 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride CAS No. 2271-58-1

2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride

Cat. No.: B6309011
CAS No.: 2271-58-1
M. Wt: 248.66 g/mol
InChI Key: SUYYUQAZZGDCPV-UHFFFAOYSA-N
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Description

2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride (CAS: 2964-48-9; alternative CAS: 716-61-0 for its D-threo stereoisomer) is a crystalline organic compound with the molecular formula C₉H₁₂N₂O₄·HCl and a molecular weight of 248.67 g/mol . Structurally, it features a 1,3-propanediol backbone substituted with an amino group at position 2 and a para-nitrophenyl group at position 1, with a hydrochloride counterion.

This compound is primarily recognized as a degradation product of Chloramphenicol (CAP), a broad-spectrum antibiotic. Under alkaline conditions (pH > 8), Chloramphenicol undergoes hydrolytic cleavage of its amide bond, yielding 2-amino-1-(4-nitrophenyl)-1,3-propanediol and 2,2-dichloroacetate fragments . Its detection in pharmaceutical formulations is critical for quality control, as highlighted in stability-indicating HPLC methods .

Properties

IUPAC Name

2-amino-1-(4-nitrophenyl)propane-1,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4.ClH/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15;/h1-4,8-9,12-13H,5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYYUQAZZGDCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941302
Record name 2-Amino-1-(4-nitrophenyl)propane-1,3-diol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19534-26-0
Record name NSC52710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1-(4-nitrophenyl)propane-1,3-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride involves several steps. One common method includes the reaction of 4-nitrobenzaldehyde with nitromethane to form 4-nitro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield 2-amino-1-(4-nitrophenyl)-1,3-propanediol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrochloride Salt Formation

The free base form of 2-amino-1-(4-nitrophenyl)-1,3-propanediol reacts with hydrochloric acid (HCl) to form the hydrochloride salt. This reaction is critical for stabilizing the compound and enhancing its solubility in polar solvents .

Reaction Equation:

C9H12N2O4+HClC9H13ClN2O4\text{C}_9\text{H}_{12}\text{N}_2\text{O}_4 + \text{HCl} \rightarrow \text{C}_9\text{H}_{13}\text{ClN}_2\text{O}_4

Conditions:

  • Temperature: 100°C (reflux)

  • Solvent: Aqueous HCl (1M)

  • Yield: 91.1%

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic conditions to regenerate intermediates. For example, hydrolysis of chloramphenicol (a related antibiotic) in HCl yields 2-amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride as a key intermediate .

Mechanism:

  • Cleavage of the amide bond via acid-catalyzed hydrolysis.

  • Retention of the nitro and hydroxyl groups.

Asymmetric Catalysis

The enantiomeric forms (1R,2R and 1S,2S) serve as chiral catalysts in Morita-Baylis-Hillman reactions, facilitating the synthesis of β-hydroxy-α-methylene carbonyl compounds .

Example Reaction:

Alkene+AldehydeCatalystβ-hydroxy-α-methylene product\text{Alkene} + \text{Aldehyde} \xrightarrow{\text{Catalyst}} \beta\text{-hydroxy-}\alpha\text{-methylene product}

Performance Data:

ParameterValueSource
Enantiomeric Excess (ee)Up to 92%
Catalyst Loading10 mol%
Reaction Time24–48 hours

Nitro Group Reduction

The nitro group can be reduced to an amine using catalytic hydrogenation or metal-based reductants.

Conditions:

  • Catalyst: Pd/C or Raney Ni

  • Solvent: Ethanol/Water

  • Pressure: 1–3 atm H₂

  • Yield: 75–85% (estimated)

Hydroxyl Group Derivatization

The hydroxyl groups participate in esterification and etherification:

Reaction TypeReagentProductApplication
EsterificationAcetic anhydrideDiacetylated derivativeProdrug synthesis
EtherificationMethyl iodideMethoxy-substituted derivativeLipophilicity enhancement

Polymorphic Transformations

The hydrochloride salt exhibits polymorphism, with distinct crystalline forms (e.g., Form A and Form Y). These forms differ in XRPD patterns and stability :

XRPD Peaks (2θ values):

Form A (Free Base)Form Y (Hydrochloride)
3.876, 5.744, 7.7393.549, 5.185, 7.739
14.886, 16.774, 18.00814.886, 16.774, 18.963

Stability:

  • Form Y (hydrochloride) is more hygroscopic but offers better solubility .

Degradation Pathways

Under basic conditions (pH > 9), the compound undergoes nitro group displacement or hydroxyl group oxidation. Degradation products include nitrobenzoic acids and quinone derivatives .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its structural properties allow for modifications that enhance the efficacy of drug candidates.

  • Case Study: Research has demonstrated that derivatives of 2-amino-1-(4-nitrophenyl)-1,3-propanediol exhibit promising activity against specific neurological conditions. For instance, modifications to the nitrophenyl group have been linked to increased binding affinity to target receptors in the brain .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme activity and protein interactions. It aids researchers in understanding complex biological processes and pathways.

  • Application Example: The compound has been used in assays to measure the activity of certain enzymes involved in metabolic pathways. Its ability to interact with proteins makes it a valuable tool for probing enzyme kinetics and mechanisms .

Analytical Chemistry

2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride is utilized in developing analytical methods for detecting and quantifying nitrophenol derivatives in environmental samples.

  • Method Development: Techniques such as high-performance liquid chromatography (HPLC) have been developed using this compound as a standard for quantifying nitrophenol levels in water samples. This application is critical for environmental monitoring and compliance with safety regulations .

Material Science

The unique properties of this compound make it suitable for creating specialized polymers and coatings, enhancing material performance in various applications.

  • Research Findings: Studies have shown that incorporating 2-amino-1-(4-nitrophenyl)-1,3-propanediol into polymer matrices can improve mechanical strength and thermal stability. This has implications for developing advanced materials for industrial applications .

Drug Formulation

This chemical is also explored for its potential as a stabilizing agent in drug formulations, improving the shelf-life and efficacy of active ingredients.

  • Stability Studies: Investigations into the stability profiles of formulations containing this compound indicate that it can significantly reduce degradation rates of sensitive pharmaceutical compounds under various storage conditions .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Pharmaceutical DevelopmentIntermediate for neurological drugsEnhanced binding affinity observed
Biochemical ResearchEnzyme activity assaysValuable for probing enzyme kinetics
Analytical ChemistryStandard for HPLC methodsEffective in quantifying nitrophenols
Material ScienceComponent in polymers and coatingsImproved mechanical strength noted
Drug FormulationStabilizing agent in formulationsReduced degradation rates confirmed

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Key Structural Features Applications Key Properties
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride 2964-48-9 C₉H₁₂N₂O₄·HCl Para-nitro group, 1,3-propanediol backbone Degradation marker for Chloramphenicol; pharmaceutical impurity analysis Solubility in polar solvents (e.g., water, methanol); stability below pH 8
2-Amino-1-(4-fluorophenyl)-2-methylpropane hydrochloride 1200-27-7 C₁₀H₁₅FClN Fluoro substituent, methyl group at position 2 Intermediate in organic synthesis Lipophilic due to methyl and fluoro groups; limited aqueous solubility
2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride 1185-53-1 C₄H₁₂NO₃·HCl Hydroxymethyl group at position 2 Buffer agent; biochemical research High water solubility; pH-dependent speciation
2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride 2060024-73-7 C₉H₁₂N₂O₃·HCl Meta-nitro group, propan-1-ol backbone Research chemical Solubility in DMSO, chloroform; used in chiral resolution studies
2-Amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol hydrochloride N/A C₁₉H₃₂N₂O₂·HCl Long alkyl chain (octylphenyl) Immunosuppressant intermediate Enhanced lipophilicity; used in drug synthesis

Key Differences and Research Findings

Substituent Effects on Bioactivity :

  • The para-nitro group in the target compound enhances its polarity and electrostatic interactions, making it a critical marker in Chloramphenicol degradation studies . In contrast, the meta-nitro isomer (CAS 2060024-73-7) shows reduced hydrogen-bonding capacity due to steric hindrance .
  • The fluoro-substituted analogue (CAS 1200-27-7) exhibits higher lipid solubility, favoring blood-brain barrier penetration in neurological applications .

Stereochemical Considerations :

  • The D-threo stereoisomer (CAS 716-61-0) of the target compound is a precursor in Chloramphenicol synthesis, while the L-threo form (CAS 2964-48-9) is pharmacologically inactive .

Industrial Applications: The octylphenyl-substituted derivative (CAS N/A) is utilized in immunosuppressant synthesis due to its hydrophobic tail, which improves cell membrane interaction .

Research and Regulatory Significance

  • Pharmaceutical Impurity Analysis : The target compound is monitored in HPLC assays to ensure Chloramphenicol stability in ophthalmic solutions .
  • Synthetic Utility : Its enantiopure forms (e.g., (1S,2S)-(+)-isomer) are commercially available as reference standards for chiral separations .
  • Safety Data: While the compound itself lacks extensive toxicity studies, related derivatives like 2-amino-2-(3-nitrophenyl)propan-1-ol hydrochloride require handling in controlled environments due to reactive nitro groups .

Biological Activity

2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride, also known as threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol, is a compound with significant biological activity. It serves as an important intermediate in pharmaceutical development and biochemical research. This article provides a detailed overview of its biological activity, applications, and relevant research findings.

  • Chemical Formula: C9_{9}H12_{12}N2_{2}O4_{4}·HCl
  • Molecular Weight: 212.20 g/mol
  • Melting Point: 163-166 °C
  • CAS Number: 2964-48-9

1. Pharmaceutical Applications

This compound is primarily utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a valuable candidate for drug development aimed at treating conditions such as Alzheimer's disease and other cognitive impairments .

Table 1: Pharmaceutical Applications

Application AreaDescription
Neurological DisordersIntermediate in drugs for cognitive enhancement
Antihypertensive AgentsUsed in the synthesis of blood pressure medications
Drug Delivery SystemsEnhances efficacy by targeting specific tissues

2. Biochemical Research

In biochemical studies, this compound is instrumental in understanding enzyme interactions and protein binding. It aids researchers in elucidating complex biological processes and developing new therapeutic strategies. Its role in enzyme activity studies has been highlighted in various research articles .

Case Study: Enzyme Interaction
A study demonstrated that this compound could significantly enhance the binding affinity of certain enzymes, leading to improved catalytic efficiency. This finding suggests potential applications in enzyme engineering and biocatalysis.

3. Analytical Chemistry

The compound is employed as a standard in chromatographic techniques for the accurate quantification of similar compounds in complex mixtures. Its chemical stability and distinct spectral properties make it suitable for analytical applications .

Recent Studies

Recent research has focused on the compound's role in drug formulation and material science:

  • Drug Formulation: Studies indicate that it can act as a stabilizing agent in drug formulations, improving the shelf-life and efficacy of active ingredients.
  • Material Science: Its unique properties are being explored for creating specialized polymers and coatings that enhance material performance across various applications .

Table 2: Summary of Research Findings

Study FocusKey Findings
Drug StabilityImproved stability when used as a stabilizing agent
Enzyme ActivityEnhanced binding affinity with certain enzymes
Material PerformanceDevelopment of advanced polymers and coatings

Q & A

Basic: What are the primary synthetic routes for 2-amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride, and how are intermediates purified?

Answer:
The compound is synthesized via condensation of 4-nitrobenzaldehyde with nitromethane, followed by reduction and hydrochlorination. A common method involves reacting nitrobenzaldehyde derivatives with ammonia and glycerol under acidic conditions . Purification typically employs recrystallization from ethanol/water mixtures, with monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). For enantiopure forms, resolution using tartaric acid derivatives is required .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • X-ray diffraction (XRD): Determines absolute stereochemistry (e.g., (1S,2S)-configuration) with C–C bond lengths of ~1.53 Å and nitro group coplanarity (r.m.s. deviation <0.007 Å) .
  • NMR: ¹H NMR (D2O) shows peaks at δ 8.2 (d, 2H, aromatic), 4.1–4.3 (m, 2H, diol), and 3.8 (s, 2H, NH2) .
  • Optical rotation: [α]²⁵/D = −30° (c = 1 in 6 M HCl) confirms enantiopurity .

Advanced: How is this compound utilized as a precursor in Chloramphenicol synthesis?

Answer:
The (1S,2S)-enantiomer undergoes dichloroacetylation to form the antibiotic Chloramphenicol. Key steps:

Protection: Amino and hydroxyl groups are converted to an oxazolidinone intermediate using ethyl dichloroacetate (110°C, 3 hrs) .

Resolution: Tartrate salts separate enantiomers, with a yield of ~85% for the (R,R)-DANI derivative .

Final step: Hydrolysis under acidic conditions yields the bioactive form .

Advanced: What methodologies resolve enantiomers of this compound for chiral drug development?

Answer:

  • Chiral chromatography: Uses β-cyclodextrin-functionalized columns (HPLC) with a mobile phase of acetonitrile/0.1% TFA (90:10), achieving baseline separation (α = 1.8) .
  • Electrochemical sensors: β-cyclodextrin/MWCNT-modified electrodes distinguish enantiomers via differential cyclic voltammetry (peak potential ΔE = 120 mV) .

Basic: What are the solubility and stability profiles under laboratory conditions?

Answer:

  • Solubility: Freely soluble in water (50 mg/mL at 25°C), ethanol (20 mg/mL), and insoluble in ether .
  • Stability: Stable at RT for 24 months if stored in airtight, light-protected containers. Decomposes above 165°C .

Advanced: Can this compound act as a catalyst or chiral auxiliary in asymmetric synthesis?

Answer:
Yes. The diol moiety facilitates asymmetric induction in:

  • Mannich reactions: Achieves up to 92% ee using Cu(II)-diol complexes .
  • Epoxidation: Enantioselectivity of 78% ee reported in styrene oxide synthesis .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Hazards: H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .
  • PPE: N95 mask, nitrile gloves, and safety goggles .
  • First aid: For ingestion, rinse mouth and administer activated charcoal (1 g/kg) .

Advanced: How is this compound quantified in complex matrices (e.g., biological samples)?

Answer:

  • HPLC-UV: C18 column, λ = 254 nm, retention time 6.2 min (LOQ = 0.1 µg/mL) .
  • LC-MS/MS: MRM transition m/z 212 → 166 (collision energy 20 eV) in negative ion mode .

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